molecular formula C17H11ClN2O2S B1213041 Tilomisole CAS No. 58433-11-7

Tilomisole

Cat. No.: B1213041
CAS No.: 58433-11-7
M. Wt: 342.8 g/mol
InChI Key: PUYFLGQZLHVTHX-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The exact types of reactions Tilomisole undergoes are not extensively reported.
    • Common reagents and conditions associated with its synthesis remain undisclosed.
    • Major products resulting from its reactions are not well-documented.
  • Scientific Research Applications

      Cancer Research: Tilomisole has been explored for its potential in cancer treatment.

      Inflammation: Given its anti-inflammatory activity, this compound could be relevant in managing inflammatory conditions.

  • Mechanism of Action

    • The precise mechanism by which Tilomisole exerts its effects remains unclear.
    • It likely involves interactions with immune cells and signaling pathways.
    • Further research is needed to elucidate its molecular targets.
  • Comparison with Similar Compounds

    • Unfortunately, there is limited information available regarding direct comparisons with other compounds.
    • Highlighting Tilomisole’s uniqueness is challenging due to the scarcity of comparative data.

    Properties

    CAS No.

    58433-11-7

    Molecular Formula

    C17H11ClN2O2S

    Molecular Weight

    342.8 g/mol

    IUPAC Name

    2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid

    InChI

    InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22)

    InChI Key

    PUYFLGQZLHVTHX-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    Canonical SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    58433-11-7

    Synonyms

    3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid
    NSC 310633
    tilomisole
    Wy 18251
    Wy-18,251
    Wy-18251

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    3-(p-Chlorophenyl)-2,3-dihydro-3-hydroxy-thiazolo[3,2-a]-benzimidazole-2-acetic acid, (5.0 g.) is suspended in a solution of 100 ml. of a 6N NCl and 200 ml. of dioxane. The mixture is heated at reflux for 18 hours. The solution is concentrated in vacuo to 50 ml. To the concentrate is added 200 ml. of water, and sufficient 4N NaOH solution to dissolve all the solids. The alkaline solution is made acidic with acetic acid. The solid is collected, washed well with water and airdried. The crude material is recrystallized from dimethoxyethane. The product (2.0 g.) melts at 242°-243° C.
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    Synthesis routes and methods II

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulfonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl) acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
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    200 mL
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    ethyl acetate acetic acid
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    acetate acetic acid
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    Yield
    91%

    Synthesis routes and methods III

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulphonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
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    ethyl acetate acetic acid
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    0 (± 1) mol
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    reactant
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    ethyl acetate acetic acid
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    Yield
    91%

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